Antiarol rutinoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Source and Chemical Properties:

Antiarol rutinoside is a natural plant phenol found in the barks of Pinus yunnanensis, a pine tree species native to southwest China []. It has the chemical formula C21H32O13 and a molecular weight of 492.5 [].

Potential Biological Activities:

Research suggests that Antiarol rutinoside may possess various biological activities, including:

- Antioxidant properties: Studies have shown that Antiarol rutinoside exhibits free radical scavenging activity, potentially protecting cells from oxidative damage [].

- Antimicrobial activity: In-vitro studies have indicated that Antiarol rutinoside possesses antibacterial and antifungal properties against various pathogens [].

- Anti-inflammatory activity: Studies suggest that Antiarol rutinoside may have anti-inflammatory effects, potentially reducing inflammation-related disorders [].

Current Research:

While the initial research on Antiarol rutinoside is promising, further studies are needed to fully understand its potential benefits and mechanisms of action. Current research is focused on:

- In vivo studies: Investigating the effects of Antiarol rutinoside in living organisms to confirm the findings from in-vitro studies.

- Mechanism of action studies: Elucidating the specific cellular and molecular pathways by which Antiarol rutinoside exerts its potential biological effects.

- Safety and toxicity evaluation: Assessing the safety profile of Antiarol rutinoside for potential therapeutic applications.

Antiarol rutinoside is a naturally occurring compound classified as a glycoside, specifically a rutinoside. It has the chemical formula C21H32O13 and is identified by the CAS number 261351-23-9. This compound is derived from the plant Mallotus microcarpus, which is known for its various bioactive constituents. Antiarol rutinoside is characterized by its unique structure, which includes a flavonoid backbone and sugar moieties, contributing to its biological activities and potential therapeutic applications .

Research indicates that antiarol rutinoside exhibits significant biological activities, particularly in cytotoxicity against cancer cells. For instance, studies have shown that it demonstrates strong cytotoxic effects against epidermal growth factor receptor tyrosine kinase inhibitor-resistant human lung cancer A549 cells, outperforming conventional chemotherapeutic agents like camptothecin . Additionally, it may possess antioxidant properties due to its flavonoid structure, which is known to scavenge free radicals and mitigate oxidative stress .

The synthesis of antiarol rutinoside can be achieved through various methods, including:

- Extraction from Natural Sources: The primary method involves isolating the compound from Mallotus microcarpus using solvent extraction techniques.

- Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where a sugar moiety is attached to the aglycone (antiarol). This process often requires specific catalysts and reaction conditions to ensure high yield and purity .

Antiarol rutinoside has several potential applications in medicine and pharmacology:

- Cancer Treatment: Due to its cytotoxic properties, it may serve as a lead compound for developing new anticancer drugs.

- Antioxidant Supplement: Its ability to counteract oxidative stress makes it a candidate for dietary supplements aimed at promoting health and preventing diseases related to oxidative damage.

- Phytotherapy: As part of traditional medicine practices, antiarol rutinoside could be utilized for its therapeutic benefits derived from its natural source .

Antiarol rutinoside shares structural similarities with other glycosides and flavonoids. Here are some comparable compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Rutin | Flavonoid Glycoside | Known for antioxidant properties |

| Kaempferol-3-O-rutinoside | Flavonoid Glycoside | Exhibits antidiabetic activity |

| Quercetin | Flavonoid | Strong antioxidant; anti-inflammatory |

Uniqueness of Antiarol Rutinoside

Antiarol rutinoside is unique due to its specific cytotoxic effects against resistant cancer cell lines, which sets it apart from other similar compounds that may not exhibit such targeted efficacy. Its distinct structural characteristics also contribute to its unique biological profile, making it a valuable candidate for further research in pharmacology and natural product chemistry .

Botanical Sources: Isolation from Pinus yunnanensis and Antiaris africana

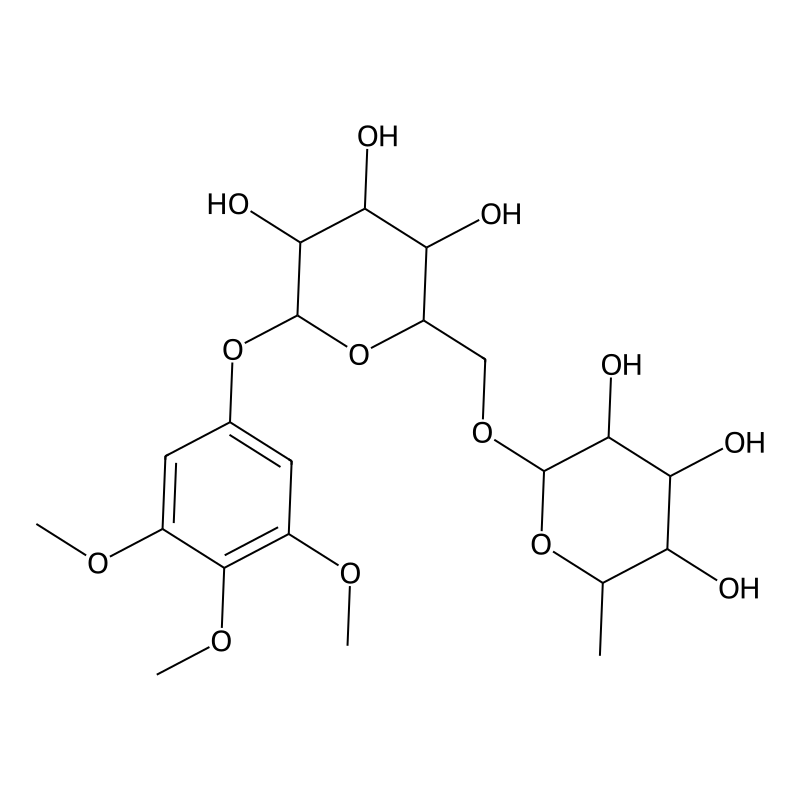

Antiarol rutinoside, with the molecular formula C21H32O13 and molecular weight of 492.5 grams per mole, represents a naturally occurring phenolic glycoside compound found in specific plant species [1] [2]. This compound is characterized by its complete International Union of Pure and Applied Chemistry systematic name: (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol [4]. The structure consists of a 3,4,5-trimethoxyphenyl group attached to a disaccharide component formed by rutinose, which is a combination of glucose and rhamnose sugars [4].

Research has documented the presence of antiarol rutinoside in Parthenocissus tricuspidata and Miliusa balansae, indicating a broader distribution than initially recognized [1]. The compound appears as a colorless crystalline solid with a bitter taste, demonstrating low solubility in water but higher solubility in ethanol and ester solvents [3]. Its melting point ranges between 117-120 degrees Celsius with a specific rotation of negative 98 degrees when measured in methanol [3].

The botanical sources of antiarol rutinoside extend to the Pinus genus, particularly Pinus yunnanensis, where phenolic compounds including rutinoside derivatives have been identified as significant components of the plant's secondary metabolite profile [9]. Pinus species serve as prospective reserves of bioactive compounds, with their shoots, bark, and conifer needles containing diverse phytochemicals that contribute to various biological activities [9]. Studies examining Pinus species have revealed that phenolic acids constitute approximately 70-94 percent of total phenolic compounds, while rutin and related glycosides represent 2-3 percent of the total amount in extracts [32].

Within the Antiaris genus, specifically Antiaris africana, antiarol rutinoside occurs alongside other significant bioactive compounds [10]. Antiaris africana Engler leaves have been extensively studied for their phytochemical constituents, revealing the presence of different families of compounds including hydroxycinnamates as main components, rutin isomers such as quercetin glycosides, and cardiac glycosides [10]. The plant has been traditionally used in Senegalese folk medicine, particularly for treating breast cancer, highlighting the potential therapeutic significance of its constituent compounds [10].

| Plant Species | Plant Part | Compound Class | Percentage of Total Phenolics | Reference |

|---|---|---|---|---|

| Pinus yunnanensis | Needles, bark | Rutin derivatives | 2-3% | [32] |

| Pinus species | Various parts | Phenolic acids | 70-94% | [32] |

| Antiaris africana | Leaves | Hydroxycinnamates | Major component | [10] |

| Antiaris africana | Leaves | Rutin isomers | Present | [10] |

Biogenetic Route: Rhamnosyltransferase-Mediated Glycosylation Mechanisms

The biosynthesis of antiarol rutinoside follows the well-established flavonoid biosynthetic pathway, with glycosylation representing the final and crucial modification step [15] [16]. Flavonoids are synthesized through the phenylpropanoid pathway, transforming phenylalanine into 4-coumaroyl-coenzyme A, which subsequently enters the flavonoid biosynthesis pathway [15]. The phenylpropanoid metabolic pathway provides the fundamental backbone through the conversion of phenylalanine to produce 4-coumaroyl-coenzyme A, which can be combined with malonyl-coenzyme A to yield chalcones, the true backbone of flavonoids [24].

The glycosylation process that produces antiarol rutinoside is catalyzed by specific glycosyltransferases, particularly rhamnosyltransferases belonging to the uridine diphosphate-dependent glycosyltransferases family [13] [14]. These enzymes demonstrate remarkable specificity for their sugar donors while maintaining promiscuity regarding acceptor molecules [28]. Rhamnosyltransferases are substrate-promiscuous enzymes that catalyze the rhamnosylation of flavones, flavanones, and flavonols [13]. The key enzyme in the biosynthesis of rutinoside compounds is 1,6-rhamnosyltransferase, which attaches rhamnose through the hydroxyl group at the carbon-6 position of the glucose moiety [13].

Research has demonstrated that rhamnosyltransferases from different plant genera exhibit varying substrate preferences [13]. Chrysanthemum 1,6-rhamnosyltransferases prefer flavone glucosides such as acacetin-7-O-glucoside, whereas Citrus sinensis 1,6-rhamnosyltransferase shows preference for flavanone glucosides [13]. The catalytic mechanism involves a two-step process: first, deprotonation of the catalytic atom of the acceptor molecule results in nucleophilic properties, and subsequently, the nucleophilic catalytic atom initiates a direct displacement reaction by attacking the carbon-1 anomeric carbon of the uridine diphosphate-sugar [18].

Structural analysis of rhamnosyltransferases has revealed critical residues responsible for sugar donor recognition and specificity [25]. Key amino acid residues including Asp356, His357, Pro147, and Ile148 are essential for sugar donor recognition and specificity for uridine diphosphate-beta-L-rhamnose [25]. The catalytic mechanism differs from other glycosyltransferases in that it utilizes a catalytic dyad rather than the typical catalytic triad, with His21 serving as the key catalytic base [25].

| Enzyme Component | Function | Key Residues | Mechanism | Reference |

|---|---|---|---|---|

| 1,6-Rhamnosyltransferase | Rhamnose attachment | Asp356, His357, Pro147, Ile148 | SN2 displacement | [25] |

| Catalytic dyad | Sugar transfer | His21 | Direct displacement | [25] |

| UDP-rhamnose binding | Donor recognition | Pro147, Ile148 | Substrate specificity | [25] |

| Acceptor binding | Flavonoid recognition | Variable | Promiscuous binding | [13] |

The biosynthetic pathway demonstrates evolutionary conservation across plant species, with rhamnosylation activity sharing a common evolutionary origin [13]. Phylogenetic analysis and specialized pathways responsible for the biosynthesis of major flavonoids have revealed that rhamnosylation mechanisms evolved to enhance the structural diversity and biological activity of plant secondary metabolites [13]. Overexpression studies of rhamnosyltransferases have resulted in significant increases in rutinoside content, with some experiments showing 13-fold increases in linarin production [13].

Ecological Significance in Plant Defense Mechanisms

Antiarol rutinoside and related flavonoid glycosides serve critical ecological functions as multifunctional defense compounds in plant systems [19] [20]. Flavonoids equipped early land plants with highly versatile defense compounds essential for coping with the novel environmental pressures imposed by terrestrial habitats [20]. These compounds function as both constitutive and induced defense mechanisms against a broad spectrum of biotic and abiotic stressors [19] [21].

The antimicrobial properties of rutinoside compounds contribute significantly to plant pathogen resistance [19] [22]. Flavonoids demonstrate antipathogenic properties through multiple mechanisms, including direct toxicity to pathogenic microorganisms, inhibition of spore development and mycelium hyphae elongation, and interference with microbial adhesion and cell envelope transport proteins [19]. Research has shown that rutin, the aglycone component of antiarol rutinoside, functions as a general elicitor that enhances resistance against bacterial pathogens including Xanthomonas oryzae causing rice bacterial blight, Ralstonia solanacearum causing tobacco bacterial wilt, and Pseudomonas syringae [22].

The structural features of rutinoside compounds contribute to their effectiveness as defense molecules [19] [23]. The glycosidic modifications enhance water solubility and cellular localization while maintaining bioactive properties [28]. Rutin demonstrates significant antimicrobial activity with synergistic effects when combined with other phenolic compounds like quercetin [23]. Studies have documented minimum inhibitory concentrations of rutinoside compounds against various fungal pathogens, demonstrating their role as natural antifungal agents [23].

Plant defense mechanisms involving rutinoside compounds operate through multiple pathways [19] [21]. These include direct toxicity to insect pests, stimulation of antixenosis mechanisms to deter herbivores, and recruitment of herbivore natural enemies through volatile compound release [21]. The compounds modulate multi-trophic interactions involving host plants, herbivores, natural enemies, and pollinators [21]. Secondary metabolite biosynthesis is regulated by phytohormones including jasmonic acid and salicylic acid, which coordinate defense responses upon herbivore attack [21].

| Defense Mechanism | Target Organisms | Mode of Action | Effectiveness | Reference |

|---|---|---|---|---|

| Antimicrobial activity | Bacteria, fungi | Cell membrane disruption | High | [19] [23] |

| Antiherbivore activity | Insects, mammals | Feeding deterrence | Moderate to high | [21] |

| Pathogen resistance | Plant pathogens | Enzyme inhibition | Significant | [22] |

| Cell wall reinforcement | Various pathogens | Physical barrier | Enhanced protection | [19] |

The ecological significance extends to the role of rutinoside compounds in symbiotic relationships [19] [20]. Flavonoids modulate auxin transport and signaling, promoting symbiosis between plants and beneficial microorganisms such as arbuscular mycorrhizal fungi [20]. This symbiotic enhancement improves plant ability to acquire nutrients and water from impoverished soils, representing a crucial adaptation for terrestrial plant survival [20]. The compounds also influence nitrogen-fixing bacterial relationships through binding to bacterial proteins and regulating gene expression involved in nodule formation [19].